molecular formula C8H4F3N5O2 B1388440 5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole CAS No. 1192263-78-7

5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole

Cat. No.: B1388440
CAS No.: 1192263-78-7
M. Wt: 259.14 g/mol
InChI Key: PQSIDAYQUUYIKI-UHFFFAOYSA-N
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Description

5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of Tetraazole Ring: The tetraazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and trifluoromethylation processes, followed by cyclization under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The tetraazole ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-2-(trifluoromethyl)phenyl isocyanate
  • 5-nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide

Uniqueness

5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with the tetraazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N5O2/c9-8(10,11)6-3-4(16(17)18)1-2-5(6)7-12-14-15-13-7/h1-3H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSIDAYQUUYIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
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5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 3
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5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 4
5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 5
5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole
Reactant of Route 6
5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole

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